molecular formula C18H16N2O3 B2424497 (2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide CAS No. 358747-76-9

(2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide

Cat. No. B2424497
CAS RN: 358747-76-9
M. Wt: 308.337
InChI Key: KHLRSVXTVNBYAZ-NTEUORMPSA-N
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Description

“(2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide” is a chemical compound that has gained significant attention from scientists and researchers due to its unique properties. It has a molecular formula of C18H16N2O3 and a molecular weight of 308.337 .

Scientific Research Applications

Corrosion Inhibition

(2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide and related compounds have been explored for their effectiveness as corrosion inhibitors. A study showed that similar acrylamide derivatives were effective corrosion inhibitors for copper in nitric acid solutions. They were characterized using various methods like FTIR, NMR, and mass spectroscopy, and their efficiencies reached up to 86.1% (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

Acrylamide derivatives, closely related to (2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide, have been synthesized to study their distinct optical properties due to different stacking modes. These compounds exhibit various luminescence properties upon mechanical stimulation, like grinding (Song et al., 2015).

Cytotoxicity in Cancer Research

In the field of cancer research, similar acrylamide derivatives have been synthesized and tested for their cytotoxic activities. One study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Molecular Engineering for Solar Cell Applications

Derivatives of acrylamide, including (2E)-2-cyano-N,3-bis(3-methoxyphenyl)acrylamide, are studied in molecular engineering for solar cell applications. They are used in designing organic sensitizers with donor, electron-conducting, and anchoring groups, showing promising efficiency in solar energy conversion (Kim et al., 2006).

Anti-Breast Cancer Activity

Some novel quinoline derivatives, including acrylamide derivatives, have been synthesized and evaluated for their anti-breast cancer activity. These compounds, including 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides), displayed significant cytotoxicity against breast cancer cell lines (Ghorab & Alsaid, 2015).

properties

IUPAC Name

(E)-2-cyano-N,3-bis(3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-7-3-5-13(10-16)9-14(12-19)18(21)20-15-6-4-8-17(11-15)23-2/h3-11H,1-2H3,(H,20,21)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLRSVXTVNBYAZ-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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